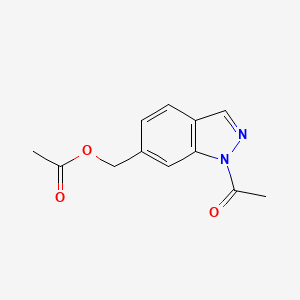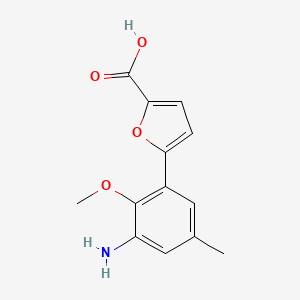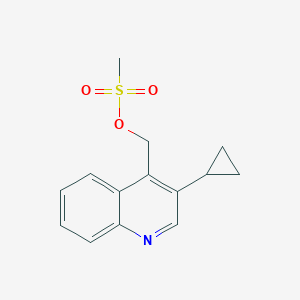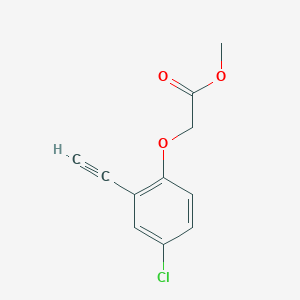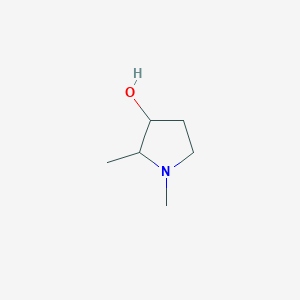
1,2-Dimethyl-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3-pyrrolidinol is a chemical compound with the molecular formula C5H11NO . It is a clear colorless to pale yellow liquid . It is used in organic synthesis .
Synthesis Analysis
The synthesis of 1,2-Dimethyl-3-pyrrolidinol involves a ring closure reaction on compound I and compound II to obtain a compound III. Then, a reduction reaction is carried out on compound III with a reducing agent IV to obtain 1-methyl-3-pyrrolidinol . Another method involves the reaction of p-methylaminopropionitrile with lactonitrile to produce N-(1-cyanoethyl-)-N-(2-cyanoethyl)-methylamine 1, which cyclizes to 3-amino-4-cyano-1,2-dimethyl-3-pyrrole 2 .
Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-3-pyrrolidinol can be represented as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
1,2-Dimethyl-3-pyrrolidinol is a clear colorless to pale yellow liquid . It is combustible and may form explosive mixtures with air .
Safety and Hazards
1,2-Dimethyl-3-pyrrolidinol is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Zukünftige Richtungen
Pyrrolidines, such as 1,2-Dimethyl-3-pyrrolidinol, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds . They play a crucial role as a building block in organic synthesis and characterize the structure of many ligands . Therefore, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Eigenschaften
CAS-Nummer |
51045-32-0 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1,2-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-6(8)3-4-7(5)2/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
HYHQPNCVYMROQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




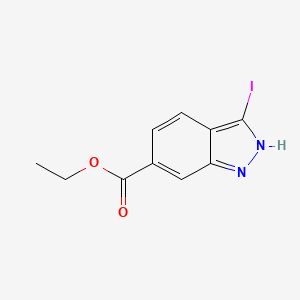
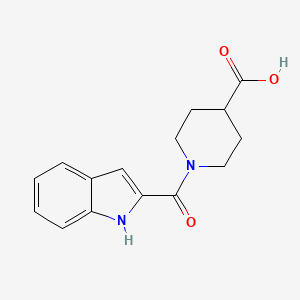
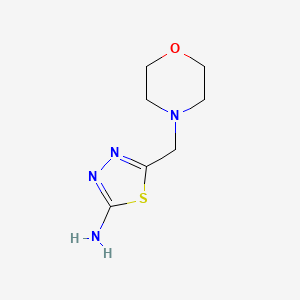
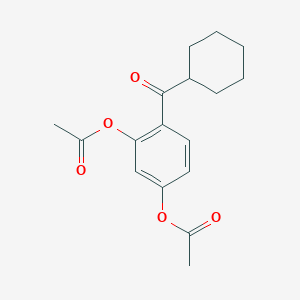
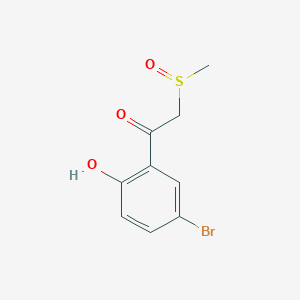
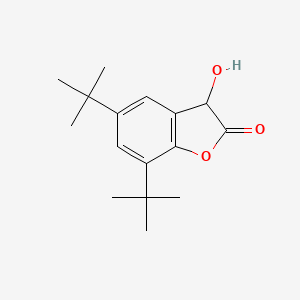

![Ethyl Spiro[2.5]octane-1-carboxylate](/img/structure/B8626194.png)

